molecular formula C17H22N4O3S B2410755 ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate CAS No. 1239473-22-3

ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate

Cat. No. B2410755
CAS RN: 1239473-22-3
M. Wt: 362.45
InChI Key: PISRUOHRHVCKSP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

Facile and Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for novel pyrazolo[3,4-b]pyridine products, including derivatives of ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate, through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methods have been found useful in preparing new N-fused heterocycle products with good to excellent yields, showcasing the compound's role in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).

Antimicrobial and Anticancer Potential

Design and Synthesis of Inhibitors : The compound has been used in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derived from this compound, was synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among them, certain derivatives showed promising activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimicrobial agents (Jeankumar et al., 2013).

Computational Studies and Characterization

Computational Analysis and Characterization : Research involving this compound has also extended into computational studies. These studies aim to understand the structural and electronic properties of novel compounds synthesized from the base chemical. Computational tools like Quantum Chemical calculation, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses have been used to predict interaction sites and nature, providing insights into the compound's reactivity and potential applications in synthesizing new heterocyclic compounds (Singh et al., 2014).

properties

IUPAC Name

ethyl 1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-24-17(23)12-5-7-21(8-6-12)16(22)14-9-13(19-20-14)15-10(2)18-11(3)25-15/h9,12H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISRUOHRHVCKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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